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Introduction
Prenylamine, a diphenylalkylamine derivative, was introduced in the 1960s as a therapeutic

agent for the management of angina pectoris.[1] Marketed under trade names such as

Segontin and Synadrin, it was utilized for over two decades as an antianginal drug.[2][3]

However, its clinical use was terminated in 1988 due to severe cardiotoxic side effects,

specifically the prolongation of the QT interval and an increased risk of a life-threatening

ventricular arrhythmia known as Torsades de Pointes.[1][3] This document provides a detailed

technical overview of the historical use of prenylamine, its pharmacological profile, clinical

efficacy, and the safety concerns that led to its withdrawal from the market.

Mechanism of Action
Prenylamine exerts its antianginal effects through a multi-faceted mechanism of action,

primarily centered on calcium channel blockade and modulation of catecholamine activity.[2][3]

It is classified as a calcium channel blocker, inhibiting the influx of calcium ions into cardiac and

smooth muscle cells.[2] This action leads to vasodilation, reducing the peripheral resistance

against which the heart has to pump, and consequently decreasing myocardial oxygen

demand.[2]

Beyond its calcium channel blocking properties, prenylamine also interferes with

catecholamine storage and reuptake in adrenergic nerve endings, an effect similar to that of
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reserpine.[3] This leads to a depletion of catecholamines, reducing sympathetic stimulation of

the heart.[1] Furthermore, prenylamine has been shown to block voltage-gated sodium

channels and inhibit the magnesium-dependent calcium transport ATPase.[3][4] Its molecular

targets also include calmodulin and myosin light-chain kinase 2.[1]

The (S)-(+)-enantiomer of the racemic mixture was later found to be responsible for the

proarrhythmic effects by prolonging the action potential duration, while the (R)-(-)-isomer had a

negative inotropic effect and shortened the action potential duration.
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Clinical trials conducted during its time on the market demonstrated that prenylamine had a

statistically significant effect in reducing the frequency of angina attacks and the consumption

of nitroglycerin in patients with stable angina pectoris.

Study
Number of
Patients

Dosage Study Design Key Findings

Sosa and

McGregor,

1963[5]

14 270 mg/day

One month of

prenylamine

preceded and

followed by one

month of

placebo.

Reduced

incidence of

spontaneous

angina and

nitroglycerin

usage (p <0.05).

No significant

effect on

treadmill

exercise

performance.

Cardoe, 1970 12 Not specified

18-month follow-

up of a previous

double-blind trial,

with a further

double-blind

study.

Maintained

improvement in

angina attack

rate and glyceryl

trinitrate

consumption.

Significantly

more effective

than placebo.

Experimental Protocols
The study conducted by Sosa and McGregor involved a cohort of 14 patients with angina

pectoris. The experimental design consisted of a one-month treatment period with 270 mg of

prenylamine per day. This was preceded and followed by one-month periods of placebo

administration. The assessment of efficacy was twofold: firstly, through twice-monthly treadmill

exercise tests, and secondly, by patients maintaining daily records of their anginal attacks and

nitroglycerin consumption.[5]
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The two-year study by Cardoe followed twelve out-patients who had previously participated in a

double-blind trial of prenylamine lactate. These patients continued to record their daily anginal

attack rate and glyceryl trinitrate consumption over an 18-month period. To confirm the

continued efficacy, a further double-blind, placebo-controlled crossover study was conducted.

Adverse Effects and Withdrawal from Market
The primary reason for the withdrawal of prenylamine was its association with severe cardiac

arrhythmias, specifically Torsades de Pointes (TdP), a polymorphic ventricular tachycardia that

can lead to ventricular fibrillation and sudden cardiac death.[1][3] This was found to be a

consequence of the drug's ability to prolong the QT interval of the electrocardiogram, a result of

its blockade of the hERG potassium channels.[3]

Adverse Effect Study Details Dosage
Incidence/Observat
ions

QT Prolongation Abinader and Shahar 120-180 mg/day

QT intervals ranged

from 520 to 640 ms in

7 patients who

developed ventricular

tachycardia.[4]

Torsades de Pointes Abinader and Shahar 120-180 mg/day

An incidence of

approximately 1% (7

patients) was

reported.[4]

A notable observation was the gender difference in susceptibility, with a higher incidence of

prenylamine-induced TdP in women. In one report, five of the seven patients who developed

this arrhythmia were women.[4]

The timeline to the withdrawal of prenylamine highlights the importance of post-marketing

surveillance in identifying rare but serious adverse drug reactions that may not be detected in

pre-market clinical trials.
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Drug Surveillance and Withdrawal Process

Pharmacokinetics and Metabolism
Prenylamine is metabolized in the liver, and one of its metabolites is amphetamine.[3] This

metabolic pathway is a significant consideration, particularly in the context of sports medicine,

as it has led to the inclusion of prenylamine on the list of banned substances by the World

Anti-Doping Agency.[3] The drug was marketed as a racemic mixture, and subsequent

research has shown that the two enantiomers, (S)-(+)-prenylamine and (R)-(-)-prenylamine,

possess different pharmacological and toxicological profiles.

Conclusion
The history of prenylamine serves as a critical case study in pharmacovigilance and the

evolving understanding of drug-induced cardiac arrhythmias. While it demonstrated efficacy in

the symptomatic relief of angina pectoris, its severe proarrhythmic potential, which was not fully

appreciated at the time of its introduction, ultimately led to its removal from the market. The

experience with prenylamine and other drugs that prolong the QT interval has significantly

influenced the non-clinical and clinical safety testing paradigms for new chemical entities,

leading to more stringent evaluation of cardiovascular safety in drug development. The

investigation into its mechanisms of action also contributed to a deeper understanding of
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calcium channel pharmacology, paving the way for the development of safer and more effective

calcium antagonists.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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